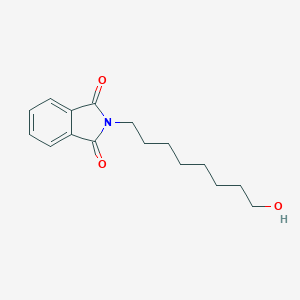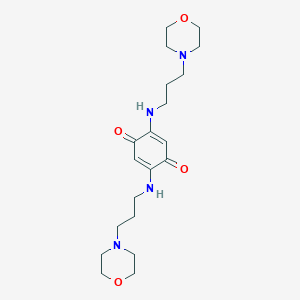
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. BQ-123 was first synthesized in the 1990s and has since been used in various scientific research studies due to its unique properties.
Mechanism Of Action
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone acts as a competitive antagonist of the endothelin A receptor. It binds to the receptor and prevents the binding of endothelin-1, a peptide that causes vasoconstriction and cell proliferation. By blocking the endothelin A receptor, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone reduces vasoconstriction and inhibits cell proliferation.
Biochemical And Physiological Effects
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to inhibit the growth of cancer cells by reducing cell proliferation.
Advantages And Limitations For Lab Experiments
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments. It is a selective endothelin A receptor antagonist, which allows researchers to study the specific role of the endothelin A receptor in various physiological processes. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is also stable in solution, which allows for easy storage and handling. However, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has some limitations. It has a short half-life, which requires frequent administration in animal models. It is also relatively expensive compared to other endothelin receptor antagonists.
Future Directions
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several potential future directions. It could be used in the development of new therapies for cardiovascular diseases, cancer, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone could also be used in combination with other drugs to enhance their therapeutic effects. Future research could also focus on developing new endothelin receptor antagonists with improved pharmacokinetic properties and lower cost.
Conclusion
In conclusion, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is a synthetic peptide that has been extensively used in scientific research studies due to its unique properties. It selectively blocks the endothelin A receptor and has various biochemical and physiological effects. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments, but also has some limitations. Future research could focus on developing new therapies and improving the pharmacokinetic properties of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone.
Synthesis Methods
The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the coupling of two morpholinopropyl groups to a p-benzoquinone molecule. The final product is a cyclic peptide with a molecular weight of 994.2 g/mol.
Scientific Research Applications
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been extensively used in scientific research studies due to its ability to selectively block the endothelin A receptor. The endothelin A receptor is involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been used in studies related to cardiovascular diseases, cancer, and inflammation.
properties
CAS RN |
110052-34-1 |
|---|---|
Product Name |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Molecular Formula |
C20H32N4O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,5-bis(3-morpholin-4-ylpropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32N4O4/c25-19-16-18(22-4-2-6-24-9-13-28-14-10-24)20(26)15-17(19)21-3-1-5-23-7-11-27-12-8-23/h15-16,21-22H,1-14H2 |
InChI Key |
JLWBELVGHBYDJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Canonical SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Other CAS RN |
110052-34-1 |
synonyms |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



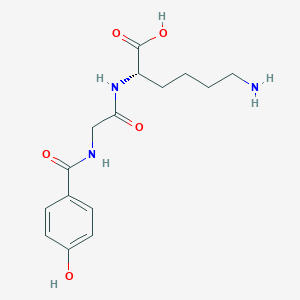
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
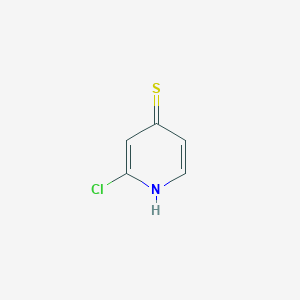

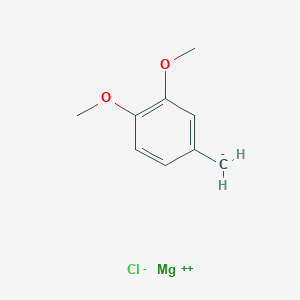
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

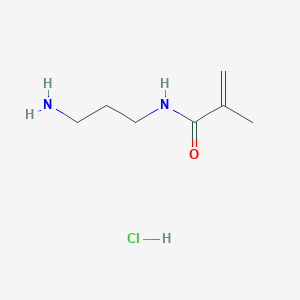
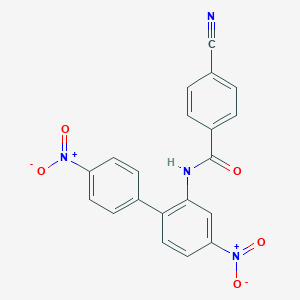
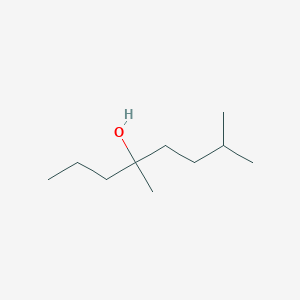
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
